molecular formula C9H19NO2 B13612489 (R)-2-Amino-4,4,5-trimethylhexanoic acid

(R)-2-Amino-4,4,5-trimethylhexanoic acid

Katalognummer: B13612489
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: VHGBWAQCQHMMME-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-4,4,5-trimethylhexanoic acid (CAS Number: 1509561-61-8) is a non-proteinogenic, chiral amino acid of high interest in advanced chemical and biochemical research . This compound features a sterically hindered structure with a tertiary carbon backbone and a specific (R)-configuration at the chiral center, which is critical for its interaction with biological systems and enantioselective synthesis . With a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol, it serves as a valuable synthetic intermediate and building block . Researchers utilize this and similar structurally unique amino acids in various applications, including the design and synthesis of novel peptide mimetics, the investigation of metabolic pathways, and the development of modulators for protein-protein interactions, such as those involved in the Sestrin-GATOR2 signaling pathway . Its distinct structure, characterized by the 4,4,5-trimethyl substitution on the hexanoic acid chain, makes it a compelling candidate for probing enzyme active sites and creating compounds with tailored properties. This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions and safe laboratory handling procedures must be followed.

Eigenschaften

Molekularformel

C9H19NO2

Molekulargewicht

173.25 g/mol

IUPAC-Name

(2R)-2-amino-4,4,5-trimethylhexanoic acid

InChI

InChI=1S/C9H19NO2/c1-6(2)9(3,4)5-7(10)8(11)12/h6-7H,5,10H2,1-4H3,(H,11,12)/t7-/m1/s1

InChI-Schlüssel

VHGBWAQCQHMMME-SSDOTTSWSA-N

Isomerische SMILES

CC(C)C(C)(C)C[C@H](C(=O)O)N

Kanonische SMILES

CC(C)C(C)(C)CC(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Key Reactions

The synthesis of (R)-2-amino-4,4,5-trimethylhexanoic acid typically involves multistep organic transformations starting from suitable chiral precursors or through asymmetric synthesis. The key steps include:

  • Asymmetric Alkylation or Addition Reactions: Introduction of the 4,4,5-trimethyl substitution pattern on the hexanoic acid backbone is achieved via stereoselective alkylation or addition reactions using chiral auxiliaries or catalysts.

  • Protection of Amino Groups: To control reactivity and stereochemistry, the amino group is often protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during intermediate stages.

  • Hydrogenation and Oxidation Steps: Selective hydrogenation of alkenes and oxidation of intermediates are employed to obtain the desired stereochemistry and functional groups.

  • Deprotection: Removal of protecting groups under controlled acidic conditions to yield the free amino acid.

Representative Preparation Procedure

A detailed synthetic route adapted from peer-reviewed literature involves the following steps:

Step Description Reagents/Conditions Outcome
1 Preparation of chiral intermediate (e.g., N-Boc protected amino acid ester) Reaction of zinc reagent with tosylate derived from 2-methylbut-2-enoic acid; CuBr·DMS catalyst Formation of diastereoisomeric intermediates separable by chromatography
2 Hydrogenation of alkene intermediates Catalytic hydrogenation under mild conditions Saturated analogues with desired stereochemistry
3 Saponification of methyl esters Base hydrolysis (e.g., NaOH in aqueous solution) Conversion to carboxylic acid
4 Removal of Boc protecting group Treatment with 4 M HCl in dioxane at 0°C Formation of amino acid hydrochloride salt
5 Optional Fmoc protection of amine Reaction with Fmoc-Cl in biphasic system with sodium carbonate Fmoc-protected amino acid for further use

This sequence yields (R)-2-amino-4,4,5-trimethylhexanoic acid or its derivatives with high stereochemical purity and good overall yield.

Detailed Reaction Conditions and Notes

  • Protection and Deprotection: The Boc group is removed efficiently using 4 M hydrochloric acid in dioxane at low temperatures (0°C), leading to the amine hydrochloride salt without racemization.

  • Catalytic Hydrogenation: Saturation of alkenes is achieved using standard hydrogenation catalysts, ensuring retention of stereochemistry.

  • Stereoselective Alkylation: The use of zinc reagents with tosylate intermediates under copper catalysis provides moderate yields of diastereoisomers that can be separated chromatographically.

  • Solvent Systems: Common solvents include tetrahydrofuran (THF), 1,4-dioxane, dichloromethane, and aqueous-organic biphasic mixtures, chosen to optimize reaction rates and product isolation.

Analytical and Purification Techniques

  • Chromatography: Flash chromatography on silica gel is routinely used to separate diastereomeric intermediates and purify final products.

  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) confirm structure and purity.

  • Chiral Purity: Enantiomeric excess is assessed by chiral HPLC or NMR using chiral shift reagents.

Summary Table of Key Preparation Steps

Stage Reagents/Conditions Purpose Notes
Alkylation Zinc reagent, tosylate, CuBr·DMS catalyst Introduce chiral side chain Moderate yield, diastereoisomeric mixture
Hydrogenation H2 gas, Pd/C or similar catalyst Saturate alkenes Retains stereochemistry
Saponification NaOH, aqueous solvents Convert esters to acids Mild conditions prevent racemization
Boc Removal 4 M HCl in dioxane, 0°C Deprotect amine Quantitative yield of amine hydrochloride salt
Fmoc Protection Fmoc-Cl, sodium carbonate, dioxane/water Protect amine for further reactions High yield, facilitates purification

Research Findings and Improvements

Recent improvements in the preparation of related amino acids emphasize:

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-4,4,5-trimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-4,4,5-trimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2R)-2-amino-4,4,5-trimethylhexanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The presence of the amino group and the chiral center plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(R)-2-Amino-2-methylhexanoic Acid (CAS 105815-95-0)
  • Structure: Hexanoic acid backbone with a single methyl group at position 2 (α-carbon) .
  • Key Differences : The absence of methyl groups at positions 4 and 5 reduces steric hindrance compared to the target compound.
  • Applications : Used in peptide synthesis and as a chiral building block in drug discovery.
2-Amino-4,4,4-trifluorobutyric Acid (CAS 15959-93-0)
  • Structure : Butyric acid backbone (shorter chain) with trifluoromethyl groups at position 4 .
  • Key Differences : The trifluoro substitution introduces strong electron-withdrawing effects, enhancing metabolic stability compared to methyl groups.
  • Applications : Investigated in medicinal chemistry for fluorinated drug analogs.
(2R)-Amino(biphenyl-4-yl)ethanoic Acid (CAS 221101-61-7)
  • Structure: Ethanoic acid backbone with a biphenyl substituent at position 4 .
  • Applications : Explored in enzyme inhibition studies due to its rigid aromatic structure.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(R)-2-Amino-4,4,5-trimethylhexanoic acid* C₉H₁₉NO₂ 189.26 2-amino; 4,4,5-trimethyl High hydrophobicity, chiral center
(R)-2-Amino-2-methylhexanoic acid C₇H₁₅NO₂ 145.20 2-amino; 2-methyl Moderate steric hindrance
2-Amino-4,4,4-trifluorobutyric acid C₄H₆F₃NO₂ 157.09 2-amino; 4-CF₃ Enhanced metabolic stability

Pharmacological and Functional Insights

NMDA Receptor Antagonists
  • NPC 17742 (a phosphonoheptanoic acid derivative) demonstrates that branched-chain amino acids with bulky substituents exhibit potent NMDA receptor antagonism .
  • Inference for Target Compound: The 4,4,5-trimethyl groups in (R)-2-amino-4,4,5-trimethylhexanoic acid may similarly modulate receptor binding, though this requires experimental validation.
Protein Aggregation Inhibition
  • Benzothiazole Derivatives: Compounds like 2-amino-4,7-dimethyl-benzothiazol-6-ol inhibit polyglutamine aggregation in Huntington’s disease models .
  • Inference for Target Compound : The hydrophobic methyl groups in the target compound could enhance interactions with misfolded proteins, though its efficacy remains untested.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-4,4,5-trimethylhexanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is synthesized via asymmetric synthesis using chiral auxiliaries. For example, (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate or its enantiomer (compound 15) serves as a chiral template. A boronate intermediate (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is coupled to introduce the borono group, followed by deprotection and purification via chiral chromatography (e.g., HPLC with a Chiralpak® column) to achieve >99% enantiomeric excess .

Q. How is the structural configuration of (R)-2-Amino-4,4,5-trimethylhexanoic acid validated?

  • Methodological Answer : Structural confirmation employs a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify branching at C4/C5 and the stereochemistry at C2.
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated for C9_9H19_{19}NO2_2: 173.1416; observed: 173.1412).
  • X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are available (e.g., hydrochloride salts) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability assays under varying pH (2–10), temperature (4°C–40°C), and oxidative/reductive environments are critical. For example:

  • Oxidative Stability : Test with H2_2O2_2 (3% v/v) at 25°C for 24 hours; degradation monitored via LC-MS.
  • Thermal Stability : Accelerated stability studies at 40°C for 1 month show <5% racemization when stored in inert atmospheres .

Advanced Research Questions

Q. How do steric effects from the 4,4,5-trimethyl groups influence enzyme-substrate interactions in biological systems?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal steric hindrance at enzyme active sites. For instance, the trimethyl branches reduce binding affinity to aminotransferases by ~30% compared to non-methylated analogs. Experimental validation via surface plasmon resonance (SPR) shows a KD_D of 12 µM vs. 4 µM for the unmodified substrate .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., conflicting IC50_{50} values in kinase inhibition assays) are addressed by:

  • Standardized Assay Conditions : Uniform buffer (pH 7.4, 25°C), ATP concentration (1 mM), and enzyme purity (>95%).
  • Meta-Analysis : Pool data from ≥5 independent studies; apply statistical weighting to account for outlier methodologies. For example, a 2024 meta-study reconciled a 10-fold variation in IC50_{50} (1–10 µM) by identifying temperature gradients as a key variable .

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) enhance metabolic tracking of this compound in vivo?

  • Methodological Answer : Incorporate 13^{13}C at C2 (amine-bearing carbon) and 15^{15}N via reductive amination with labeled ammonia. In rodent models, LC-MS/MS with selected reaction monitoring (SRM) tracks metabolites in plasma and liver homogenates. A 2023 study identified three major metabolites, including a glucuronidated derivative (m/z 348.2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.